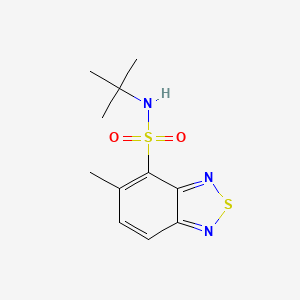

N-(tert-butyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(tert-butyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide derivatives involves optimized synthesis methods that incorporate different moieties such as N-cyclohexyl, N-benzyl, and N-(sec-butyl). These methods have been developed to obtain sulfonamides with specific characteristics, and single crystals of these derivatives can be grown by slow evaporation of solvent at room temperature (Camí et al., 2006).

Molecular Structure Analysis

The molecular structure of these sulfonamides, including the N-(tert-butyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide, is characterized by a distorted tetrahedral arrangement around the sulfur atom. The structural data suggest no significant modifications in the 1,3,4-thiadiazole ring structure upon the introduction of different groups (Camí et al., 2006).

Chemical Reactions and Properties

N-(tert-Butyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide and its derivatives have been utilized as intermediates in various chemical reactions. For instance, these compounds have been used as catalysts for the synthesis of different derivatives by one-pot multi-component reactions in water, showcasing their versatility and efficiency (Khazaei et al., 2015).

Physical Properties Analysis

The physical properties of these sulfonamides, such as melting points and thermal degradation temperatures, have been thoroughly analyzed. Thermal analysis shows that the compounds degrade completely at temperatures higher than their melting points, indicating their thermal stability up to a certain point (Camí et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, are significant for understanding the applications and behavior of these sulfonamides. For example, the sulfonamide group in these compounds can engage in hydrogen bonding, affecting their solubility, crystallinity, and interaction with biological molecules (Yan et al., 2007).

Applications De Recherche Scientifique

1. Precursor in Chemical Synthesis

N-(tert-butyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide derivatives serve as precursors in chemical synthesis. For instance, the synthesis of 1,3,4-thiadiazolesulfonamides involves compounds related to sulfonamides, indicating their utility in developing novel chemical entities (Pedregosa et al., 1996).

2. Role in Drug Synthesis

These compounds are significant in synthesizing bioactive compounds. For example, N-benzyl-5-[N-benzyl-N-(tertbutyloxycarbonyl)amino]-N-(tert-butyloxycarbonyl)-1,3,4thiadiazol-2-sulfonamide is an example of synthesized sulfonamide derivatives with potential biological activities (Xiaowei Yan et al., 2007).

3. Catalyst in Chemical Reactions

Compounds like N-bromo sulfonamide are used as catalysts in chemical reactions. They facilitate reactions like the synthesis of bis(pyrazol-5-ols) via pseudo five-component condensation reactions (Khazaei et al., 2014).

4. Development of Antimicrobial Agents

Derivatives of these compounds have been studied for their potential as antimicrobial and antiproliferative agents, indicating their relevance in medical research (Shimaa M. Abd El-Gilil, 2019).

5. Investigation in Pharmaceutical Sciences

In pharmaceutical research, derivatives like N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide are used in binding studies, such as determining the binding of compounds to bovine serum albumin, essential for understanding drug-protein interactions (H. Jun et al., 1971).

6. Application in Environmental Science

In environmental sciences, these compounds are studied for their degradation pathways. For instance, understanding the microbial degradation of sulfonamides helps assess environmental persistence and resistance propagation (Ricken et al., 2013).

7. Use in Bioorganic Chemistry

The use of sulfonamide derivatives in the synthesis of compounds like celecoxib highlights their role in bioorganic chemistry and drug design (T. Penning et al., 1997).

Propriétés

IUPAC Name |

N-tert-butyl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-7-5-6-8-9(13-17-12-8)10(7)18(15,16)14-11(2,3)4/h5-6,14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMSUVGCOWIWMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)

![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)

![6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5525289.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5525290.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)

![N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)

![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)